molecular formula C14H9F3N4O4 B11530531 (1E)-1-(2-nitrobenzylidene)-2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine

(1E)-1-(2-nitrobenzylidene)-2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B11530531
M. Wt: 354.24 g/mol
InChI Key: JWIIOURVGSNDLG-QGMBQPNBSA-N
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Description

(2E)-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZINE is a synthetic organic compound characterized by the presence of nitro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZINE typically involves the condensation of appropriate nitro-substituted benzaldehydes with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amines, which can further react to form various derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of a wide range of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZINE can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound’s potential biological activity, due to the presence of nitro and trifluoromethyl groups, may be explored in drug discovery and development. It could serve as a lead compound for the design of new pharmaceuticals with specific biological targets.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers and coatings, where its chemical properties can be leveraged to enhance performance.

Mechanism of Action

The mechanism by which (2E)-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZINE exerts its effects would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-[2-NITROPHENYL]-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZINE: Lacks the trifluoromethyl group, which may result in different chemical reactivity and biological activity.

    (2E)-1-[4-(TRIFLUOROMETHYL)PHENYL]-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZINE: Similar structure but with different substitution patterns, affecting its properties.

Uniqueness

The presence of both nitro and trifluoromethyl groups in (2E)-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZINE makes it unique compared to other similar compounds

Properties

Molecular Formula

C14H9F3N4O4

Molecular Weight

354.24 g/mol

IUPAC Name

2-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]-4-(trifluoromethyl)aniline

InChI

InChI=1S/C14H9F3N4O4/c15-14(16,17)10-5-6-11(13(7-10)21(24)25)19-18-8-9-3-1-2-4-12(9)20(22)23/h1-8,19H/b18-8+

InChI Key

JWIIOURVGSNDLG-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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